ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate
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Overview
Description
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate typically involves the reaction of ethyl glycinate with benzyl chloroformate and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for Boc deprotection.
Sodium Hydroxide: Used in the initial synthesis.
Hydrogen Gas and Palladium on Carbon: Used for catalytic hydrogenation.
Major Products Formed
Deprotected Amine: Formed after Boc group removal.
Carboxylic Acid: Formed after ester hydrolysis.
Debenzylated Product: Formed after catalytic hydrogenation.
Scientific Research Applications
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate primarily involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step syntheses . The ester group can also be hydrolyzed to form carboxylic acids, providing further versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}acetate: Similar structure but lacks the benzyl group.
Methyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the benzyl group, which provide additional synthetic flexibility and protection options .
Properties
IUPAC Name |
ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)12-17(15(19)21-16(2,3)4)11-13-9-7-6-8-10-13/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXBDJYYFFBQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136159-62-1 |
Source
|
Record name | ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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